molecular formula C15H22O B13850355 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol

5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol

Cat. No.: B13850355
M. Wt: 218.33 g/mol
InChI Key: QYBVMIZSESMJKI-GFCCVEGCSA-N
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Description

5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol is an organic compound with the molecular formula C₁₅H₂₂O This compound is characterized by a phenol group substituted with a 1,5-dimethyl-5-hexen-1-yl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol and 1,5-dimethyl-5-hexen-1-ol.

    Reaction Conditions: The key step involves the alkylation of 2-methylphenol with 1,5-dimethyl-5-hexen-1-ol under acidic conditions to form the desired product. This reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. The use of optimized reaction conditions and catalysts ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with cell membranes and other cellular components, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylphenol: A simpler phenol derivative with a methyl group at the 2-position.

    1,5-Dimethyl-5-hexen-1-ol: An alcohol with a similar alkyl chain structure.

    Quinones: Oxidized derivatives of phenols with similar structural features.

Uniqueness

5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol is unique due to its specific substitution pattern and the presence of both a phenol group and a 1,5-dimethyl-5-hexen-1-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-methyl-5-[(2R)-6-methylhept-6-en-2-yl]phenol

InChI

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h8-10,12,16H,1,5-7H2,2-4H3/t12-/m1/s1

InChI Key

QYBVMIZSESMJKI-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)CCCC(=C)C)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CCCC(=C)C)O

Origin of Product

United States

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